molecular formula C10H12BrN B1277245 1-(4-Bromophenyl)pyrrolidine CAS No. 22090-26-2

1-(4-Bromophenyl)pyrrolidine

Cat. No.: B1277245
CAS No.: 22090-26-2
M. Wt: 226.11 g/mol
InChI Key: BVEGBJXZICCEQW-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine (B122466) Derivatives in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring is a five-membered nitrogen-containing saturated heterocycle that is a prominent structural motif in a vast array of natural products and synthetic molecules. In medicinal chemistry, the pyrrolidine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. This versatility arises from its three-dimensional structure, the basicity of the nitrogen atom, and the potential for stereoisomeric variations. Pyrrolidine derivatives are integral components of numerous pharmaceuticals and have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. ontosight.ai

In organic synthesis, pyrrolidine and its derivatives are widely used as organocatalysts, particularly in asymmetric synthesis. chemspider.com They can act as chiral auxiliaries or form key intermediates like enamines and iminium ions, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. chemspider.com The pyrrolidine moiety serves as a rigid and predictable scaffold, enabling high levels of stereocontrol in chemical transformations. chemspider.com

Significance of Bromophenyl Substitution in Chemical Compounds for Research

The incorporation of a bromophenyl group into a molecule can significantly influence its physical, chemical, and biological properties. The bromine atom, being a halogen, is an electron-withdrawing group and increases the lipophilicity of the compound. This can enhance membrane permeability and bioavailability, which are crucial factors in drug design.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target, such as an enzyme or receptor. This interaction can enhance the potency and selectivity of a drug candidate. In synthetic chemistry, the bromine atom on the phenyl ring is a versatile functional group. It can readily participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the straightforward synthesis of more complex molecular architectures. smolecule.com This reactivity makes bromophenyl-containing compounds valuable intermediates in the synthesis of diverse chemical libraries for screening and development. smolecule.com

Current Research Landscape and Gaps for 1-(4-Bromophenyl)pyrrolidine

Current research on this compound and its close derivatives primarily focuses on its utility as a synthetic intermediate. It serves as a building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai For instance, derivatives of this compound have been investigated for their potential in developing treatments for neurological disorders, glaucoma, and HIV. smolecule.com

However, there appears to be a gap in the literature regarding the comprehensive biological profiling of this compound itself. While its derivatives are explored, the parent compound's specific interactions with biological targets, its metabolic fate, and its potential for bio-conjugation are not extensively documented. chemscene.comchemimpex.com Further research is needed to fully characterize its pharmacological and toxicological properties to better understand its potential as a lead compound or a useful tool for chemical biology.

Scope and Objectives of Research on this compound

The primary objective of ongoing and future research on this compound should be to fill the existing knowledge gaps. This includes a systematic investigation of its synthesis, reactivity, and potential applications. Key research objectives could include:

Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Exploration of Chemical Reactivity: Investigating the full range of chemical transformations that this compound can undergo, particularly focusing on the functionalization of both the pyrrolidine ring and the bromophenyl group.

Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the biological activity profile of this compound and its derivatives. This would involve screening against a wide range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

The following table provides a summary of the key properties of this compound and a related compound for comparative purposes.

PropertyThis compound1-(4-Chlorophenyl)pyrrolidine
CAS Number 22090-26-2 chemsrc.com4280-30-2
Molecular Formula C₁₀H₁₂BrNC₁₀H₁₂ClN
Molecular Weight 226.11 g/mol 181.66 g/mol
Key Structural Features Pyrrolidine ring, Bromine at para-position of phenyl ringPyrrolidine ring, Chlorine at para-position of phenyl ring
Reactivity Note Bromine's electronic effects influence reactivity. Altered reactivity due to chlorine substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEGBJXZICCEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426843
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22090-26-2
Record name 1-(4-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22090-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Strategies for 1 4 Bromophenyl Pyrrolidine

Established Synthetic Routes and Protocols

The construction of the C–N bond in 1-(4-bromophenyl)pyrrolidine is most effectively carried out using palladium-catalyzed cross-coupling chemistry. This approach has largely superseded harsher, classical methods which often suffer from limited scope and low functional group tolerance. researchgate.net

The Buchwald-Hartwig amination stands as the preeminent established route for synthesizing aryl amines from aryl halides. researchgate.net This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. rsc.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of a wide array of amines with various aryl partners under relatively mild conditions. researchgate.net While specific protocols for this compound are not extensively detailed in readily available literature, established general procedures for similar couplings provide a clear and reliable framework for its synthesis.

Another potential, though less common, pathway is through nucleophilic aromatic substitution (SNAr). This reaction requires the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile like pyrrolidine (B122466). Typically, this is achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. researchgate.net For an unactivated substrate like 1,4-dibromobenzene (B42075), this pathway is generally disfavored and would likely require harsh reaction conditions.

The synthesis of this compound logically commences with two primary precursors: an aryl halide source and the amine.

Aryl Halide Precursors : The most common starting points are brominated benzene (B151609) derivatives. 1,4-Dibromobenzene is a logical and cost-effective choice. Alternatively, 4-bromoiodobenzene could be used, as the carbon-iodine bond is typically more reactive than the carbon-bromine bond in the key oxidative addition step of the catalytic cycle, potentially allowing for more selective coupling.

Amine Precursor : Pyrrolidine , a cyclic secondary amine, serves as the nitrogen-containing component for the coupling reaction.

An alternative, though less direct, route could involve starting with 4-bromoaniline . This primary amine could theoretically be alkylated with a four-carbon dielectrophile, such as 1,4-dibromobutane , to form the pyrrolidine ring in a cyclization reaction.

Optimizing the reaction conditions is critical for achieving high yield and purity. This involves careful selection of the solvent, temperature, and, most importantly, the catalytic system.

The choice of solvent and temperature significantly impacts reaction rate and yield in palladium-catalyzed aminations.

Solvents : Aprotic solvents are standard for Buchwald-Hartwig reactions to avoid interference with the catalytic cycle. Commonly used solvents include toluene , 1,4-dioxane , and tetrahydrofuran (THF) . organic-synthesis.com The selection can depend on the specific catalyst system and the solubility of the reagents. For instance, a study on the synthesis of a related piperidine (B6355638) analog employed sulfolane, a polar aprotic solvent, to facilitate the reaction at high temperatures. google.com

Temperature : These reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures commonly range from 80 °C to 110 °C . rsc.org Microwave irradiation has also been employed to shorten reaction times, with temperatures reaching up to 150 °C. orgsyn.orgbeilstein-journals.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of the catalyst, ligands, or reagents.

The heart of the modern synthesis of this compound is the metal-catalyzed Buchwald-Hartwig amination. This reaction relies on a palladium catalyst, a phosphine (B1218219) ligand, and a base to function.

The catalytic cycle begins with an active Pd(0) species which undergoes oxidative addition into the aryl-bromide bond. The resulting palladium(II) complex then coordinates with the pyrrolidine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C–N bond of the product, this compound, and regenerates the Pd(0) catalyst. researchgate.netorganic-chemistry.org

Palladium Source : A variety of palladium sources can be used. Palladium(II) acetate (B1210297) (Pd(OAc)2) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species. orgsyn.org Other sources include tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and pre-formed palladium-ligand complexes (precatalysts). orgsyn.org

Ligands : The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For coupling secondary amines like pyrrolidine, bulky, electron-rich biaryl phosphine ligands are highly effective. Examples include:

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

tBuDavePhos (2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl) researchgate.net

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) organic-synthesis.comorgsyn.org The ligand's structure influences the catalyst's activity and stability, and optimization is often required for specific substrate combinations. orgsyn.org

Base : A strong, non-nucleophilic base is required to deprotonate the amine within the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) , potassium tert-butoxide (KOt-Bu) , and cesium carbonate (Cs2CO3) . organic-synthesis.comorgsyn.org The choice of base can significantly affect the reaction's efficiency.

Table 1: Typical Catalytic System Components for Buchwald-Hartwig Amination This table is interactive. Click on the headers to sort the data.

Component Examples Role in Reaction
Palladium Source Pd(OAc)2, Pd2(dba)3 Precursor to the active Pd(0) catalyst
Ligand XPhos, BINAP, tBuDavePhos Stabilizes catalyst, facilitates oxidative addition and reductive elimination
Base NaOt-Bu, KOt-Bu, Cs2CO3 Deprotonates the amine in the catalytic cycle

| Solvent | Toluene, 1,4-Dioxane, THF | Provides a medium for the reaction |

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less favorable, route for the synthesis of this compound. The mechanism involves the addition of the nucleophile (pyrrolidine) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then eliminated, restoring the ring's aromaticity. nih.govresearchgate.net

For this reaction to proceed efficiently, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) at the ortho and/or para positions. These groups are necessary to stabilize the negative charge of the Meisenheimer complex. researchgate.net Since 1,4-dibromobenzene lacks such activating groups, forcing a reaction with pyrrolidine would require very harsh conditions, such as high temperatures and pressures, and would likely result in low yields, making it a less practical and efficient method compared to the palladium-catalyzed approach.

Following the reaction, a series of workup and purification steps are necessary to isolate the this compound product.

Workup : The typical workup procedure for a Buchwald-Hartwig reaction involves cooling the reaction mixture, diluting it with a suitable organic solvent (like ethyl acetate), and filtering it through a pad of a filter aid such as Celite to remove the palladium catalyst and inorganic salts. organic-synthesis.com The filtrate is then washed with water or brine to remove residual base and other water-soluble impurities.

Purification : The crude product obtained after concentrating the organic layer is often purified using silica gel column chromatography . organic-synthesis.comorgsyn.org A solvent system, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the product from the column. For products that are crystalline solids, recrystallization from a suitable solvent mixture (e.g., dichloromethane/n-heptane) can be an effective final purification step. google.com

Yield Optimization : Maximizing the yield requires systematic optimization of the reaction parameters. Design of Experiments (DoE) can be a powerful tool for this. organic-synthesis.com Key variables to optimize include:

Catalyst and Ligand Loading : Reducing the amount of expensive palladium catalyst and ligand is economically desirable. Loadings are often in the range of 1-5 mol%.

Base and Reagent Stoichiometry : Using a slight excess of the amine and an appropriate amount of base (typically 1.5-2.0 equivalents) is common.

Reaction Time and Temperature : Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal time to stop the reaction to maximize product formation and minimize byproduct generation.

While a specific protocol for coupling 1,4-dibromobenzene with pyrrolidine is not readily found, a study on a similar reaction between a bromo-pyrazole and pyrrolidine using a Pd(dba)2/tBuDavePhos catalyst system reported a low yield of only 7%, suggesting that this specific transformation can be challenging and highly dependent on the chosen conditions. researchgate.net This highlights the critical need for careful optimization of the catalytic system for each unique substrate pair.

Table 2: Summary of Chemical Compounds

Compound Name Role in Synthesis
This compound Target Product
1,4-Dibromobenzene Starting Material (Aryl Halide)
4-Bromoiodobenzene Starting Material (Aryl Halide)
Pyrrolidine Starting Material (Amine)
4-Bromoaniline Alternative Starting Material
1,4-Dibromobutane Alternative Starting Material
Palladium(II) acetate Catalyst Precursor
Tris(dibenzylideneacetone)dipalladium(0) Catalyst Precursor
XPhos Ligand
tBuDavePhos Ligand
BINAP Ligand
Sodium tert-butoxide Base
Potassium tert-butoxide Base
Cesium carbonate Base
Toluene Solvent
1,4-Dioxane Solvent

Reaction Conditions and Optimization

Novel Synthetic Approaches and Innovations

The quest for more efficient and selective methods for synthesizing this compound has led to the exploration of several innovative strategies. These approaches move beyond classical methods, offering improvements in terms of chirality control, environmental impact, and molecular complexity.

Enantioselective Synthesis and Chiral Catalysis

The development of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While specific enantioselective methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the field of asymmetric synthesis of pyrrolidines offers a strong foundation for potential strategies. Organocatalysis and metal-catalyzed reactions are the cornerstones of these approaches.

Organocatalysis , for instance, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. Proline and its derivatives are often employed as chiral catalysts to facilitate various transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the construction of the pyrrolidine ring. These reactions proceed through the formation of chiral enamines or iminium ions, enabling high levels of stereocontrol. The application of such catalysts in a multi-step sequence could potentially afford enantiomerically enriched this compound.

Chiral metal complexes also play a crucial role in the enantioselective synthesis of pyrrolidines. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a notable example, although its direct application to N-aryl imines for the synthesis of compounds like this compound would require specific substrate and catalyst design. Similarly, enantioselective C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be rendered asymmetric through the use of chiral ligands, thereby providing a direct route to chiral N-aryl pyrrolidines.

While specific data for the enantioselective synthesis of this compound is scarce, the general success of these methodologies in the synthesis of other chiral pyrrolidines suggests their high potential for adaptation.

Table 1: Representative Chiral Catalysts in Pyrrolidine Synthesis

Catalyst TypeCatalyst ExampleReaction TypePotential Application for this compound Synthesis
Organocatalyst(S)-ProlineMichael Addition / Aldol ReactionAsymmetric construction of the pyrrolidine ring in a multi-step sequence.
Chiral Metal ComplexPalladium complex with chiral phosphine ligandAsymmetric C-N Cross-CouplingDirect enantioselective amination of a chiral pyrrolidine precursor or asymmetric arylation of pyrrolidine.

Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, several green chemistry approaches can be envisioned.

One key area is the use of alternative and greener solvents . Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research into replacing these with more benign alternatives like water, ethanol, or super-critical fluids is ongoing for many transformations. For instance, performing C-N coupling reactions in aqueous media or using recyclable catalysts are active areas of investigation that could be applied to the synthesis of N-aryl pyrrolidines.

Catalyst-free or metal-free reactions are also highly desirable from a green chemistry perspective. While many C-N bond-forming reactions rely on metal catalysts, exploring alternative activation methods, such as microwave-assisted synthesis or mechanochemistry, can reduce the reliance on these often-toxic and expensive metals.

Table 2: Green Chemistry Metrics for Synthetic Protocols

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Use of Safer SolventsReplacement of chlorinated solvents with water or bio-based solvents.Reduced environmental impact and improved worker safety.
Atom EconomyDesigning reactions that maximize the incorporation of all starting materials into the final product.Minimized waste generation.
CatalysisUse of recyclable heterogeneous catalysts or biocatalysts.Reduced catalyst waste and potential for continuous processing.

Multi-step Synthesis and Intermediate Derivatization

The construction of this compound can be achieved through various multi-step synthetic sequences, often involving the strategic derivatization of key intermediates. A common and robust method for the formation of the N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (in this case, 1-bromo-4-iodobenzene (B50087) or a related precursor) and an amine (pyrrolidine).

A plausible multi-step synthesis could commence with the protection of pyrrolidine, for instance, with a Boc group, to prevent side reactions. This N-Boc-pyrrolidine can then be coupled with a suitable brominated aromatic compound. Subsequent deprotection would yield the final product.

Intermediate derivatization plays a crucial role in expanding the molecular diversity of pyrrolidine-containing compounds. For example, if the synthesis starts from a functionalized pyrrolidine precursor, various chemical transformations can be performed on the intermediate before the final arylation step. This allows for the introduction of different functional groups onto the pyrrolidine ring, leading to a library of this compound analogs with potentially diverse biological activities or material properties.

For instance, a synthetic route could involve the initial synthesis of a substituted pyrrolidine with a handle for further functionalization. This intermediate could then undergo various reactions such as esterification, amidation, or alkylation before the final N-arylation step to introduce the 4-bromophenyl group.

Table 3: Key Reactions in the Multi-step Synthesis of this compound

Reaction StepReactantsReagents and ConditionsProduct
N-ArylationPyrrolidine, 1,4-DibromobenzenePalladium catalyst, phosphine ligand, base, solvent (e.g., toluene)This compound
Intermediate ProtectionPyrrolidineBoc anhydride (B1165640), baseN-Boc-pyrrolidine
DeprotectionN-Boc-1-(4-bromophenyl)pyrrolidineAcid (e.g., TFA)This compound

Chemical Reactivity and Derivatization of 1 4 Bromophenyl Pyrrolidine

Reaction Pathways and Mechanisms

The reactivity of 1-(4-bromophenyl)pyrrolidine can be categorized into reactions involving the bromine atom, oxidation and reduction processes, and transformations of the pyrrolidine (B122466) ring.

Substitution Reactions of the Bromine Atom

The bromine atom on the phenyl ring is a key site for functionalization, primarily through substitution reactions. These reactions are essential for creating more complex molecules.

Cross-Coupling Reactions : The bromine atom facilitates various palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura cross-coupling, it can react with boronic acids to form biaryl compounds. smolecule.com This method is pivotal for constructing complex pharmaceutical and agrochemical structures. Research has shown that triazenes derived from this compound exhibit good reactivity and chemoselectivity in Suzuki-Miyaura cross-coupling, proving to be more active than the corresponding aryl bromides under certain conditions. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) : The bromine atom can be replaced by various nucleophiles. This type of reaction is often facilitated by strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. cdnsciencepub.com

Oxidation and Reduction Reactions

Both the aromatic and heterocyclic parts of the molecule can undergo oxidation and reduction.

Oxidation : The pyrrolidine ring can be oxidized to the corresponding pyrrolidinone. For example, 1-(4-bromophenyl)-2-pyrrolidinone can be synthesized from this compound. ontosight.ai The entire molecule can also be oxidized using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide to yield ketones or carboxylic acids.

Reduction : The bromophenyl group can be dehalogenated through photoinduced radical cleavage of the bromine atom. acs.org The resulting acylphenyl radicals can be trapped by solvents or thiols. acs.org Additionally, reduction reactions using agents like lithium aluminum hydride can produce corresponding amines or alcohols.

Reactivity of the Pyrrolidine Ring

The pyrrolidine ring itself can undergo several transformations.

N-Arylation : Direct N-arylation of pyrrolidine with a bromobenzene (B47551) derivative in the presence of a strong base can form the N-aryl bond.

Ring Functionalization : The pyrrolidine ring can be functionalized at various positions. For instance, the synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide involves the reaction of the pyrrolidine nitrogen with an isocyanate. molport.com

Oxidative Cross-Coupling : Pyrrolidine can act as a catalyst in reactions such as the 2-oxoiminium mediated oxidative cross-coupling. In this process, pyrrolidine reacts with an α-ketoaldehyde to form a reactive 2-oxoiminium ion, which then couples with a nucleophile like a boronic acid. chemspider.com

Synthesis of Novel Derivatives and Analogs

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of new chemical entities.

Structural Modification Strategies

Various strategies can be employed to modify the structure of this compound and its derivatives, leading to compounds with diverse properties.

Modification of the Phenyl Ring : The bromine atom serves as a handle for introducing a wide range of substituents onto the phenyl ring via cross-coupling reactions. smolecule.combeilstein-journals.org This allows for the synthesis of biaryl derivatives with potential applications in medicinal chemistry. smolecule.com For example, Suzuki coupling with boronic acids is a common method. smolecule.com

Modification of the Pyrrolidine Ring : The pyrrolidine ring can be modified in several ways. For instance, 1-(4-bromophenyl)-2-pyrrolidinone can be synthesized, introducing a carbonyl group into the heterocyclic ring. ontosight.ai Further functionalization can lead to the creation of complex scaffolds, such as spirooxindoles. nih.gov

Derivatization of Functional Groups : Existing functional groups on derivatives can be further modified. For instance, the ketone in pyrovalerone analogs can be synthesized from aryl nitriles or through Friedel-Crafts acylation, and subsequent bromination can introduce a bromine atom. nih.gov

Below is a table summarizing various structural modifications of this compound derivatives:

Derivative TypeModification StrategyKey Reagents/ConditionsResulting Structure
Biaryl compoundsSuzuki CouplingPalladium catalysts, boronic acids, cesium carbonateIntroduction of a new aryl group in place of bromine smolecule.com
PyrrolidinonesOxidationOxidizing agentsFormation of a carbonyl group on the pyrrolidine ring ontosight.ai
Pyrovalerone analogsBromination of ketone precursorAlCl₃, Br₂Introduction of a bromine atom to the phenyl ring of a pentanone side chain nih.gov

Synthesis of Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. nih.govresearchgate.net

Spirooxindole-Pyrrolidines : One important class of scaffolds derived from pyrrolidine are spirooxindole-pyrrolidines. These can be synthesized via 1,3-dipolar cycloaddition reactions between an azomethine ylide (generated from an aziridine) and a 3-ylideneoxindole. nih.govmdpi.com This approach allows for the construction of complex, pharmacologically interesting spiro-architectures. nih.gov

Pyrrolidine-Fused Heterocycles : The pyrrolidine scaffold can be fused with other heterocyclic systems to create novel polycyclic structures. For example, spirooxindole pyrrolidine grafted thiochromene scaffolds have been synthesized and evaluated for their anticancer activity. mdpi.com

Functionalized Pyrrolidines : The synthesis of fully substituted pyrrolidines can be achieved through multi-step reaction sequences. For instance, a diastereoselective allylation of a phenylglycinol-derived imine followed by a hydrozirconation/iodination sequence can yield functionalized pyrrolidines. researchgate.net

The following table highlights some of the pyrrolidine-based scaffolds synthesized from starting materials related to this compound:

Scaffold TypeSynthetic MethodKey Intermediates/ReactantsApplication/Significance
Spirooxindole-pyrrolidines1,3-Dipolar CycloadditionAziridines, 3-ylideneoxindolesPharmacologically interesting spiro-architectures nih.gov
Spirooxindole/pyrrolidine/thiochromene hybridsMulti-component reactionChalcone-based thiochromene, L-proline, isatin (B1672199)Potential anticancer agents mdpi.com
Fully substituted pyrrolidinesDiastereoselective allylation and cyclizationPhenylglycinol-derived imines, allyl bromideOrganocatalysts for asymmetric synthesis researchgate.net
Spiropyrrolidine Derivatives

Spiropyrrolidines are a class of compounds containing a spirocyclic junction where a pyrrolidine ring is fused to another ring system at a single carbon atom. The synthesis of these complex structures often involves 1,3-dipolar cycloaddition reactions, a powerful tool in heterocyclic chemistry. In this context, azomethine ylides, generated in situ from the reaction of an α-amino acid with a carbonyl compound, can react with a dipolarophile to yield a spiropyrrolidine.

Research has demonstrated the synthesis of novel spiropyrrolidine derivatives using a ferrocenated chalcone, 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one, as the dipolarophile. researchgate.netmdpi.com The reaction involves a one-pot three-component 1,3-dipolar cycloaddition with azomethine ylides generated from isatin and amino acids like tyrosine or glycine. researchgate.netmdpi.com This method has been shown to be efficient, particularly when catalyzed by chitosan-bounded copper (chitosan–Cu) under green, solvent-free conditions. mdpi.com The resulting spiropyrrolidine hybrids incorporate the 4-bromobenzoyl moiety, highlighting a reactive pathway for this compound analogs. researchgate.netmdpi.com

Another approach to spiropyrrolidines involves the [3+2]-cycloaddition of azomethine ylides with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. nih.gov While this study does not directly use this compound, it synthesizes derivatives such as 1-Methyl-4-(4-bromophenyl)pyrrolo-(spiro[2.3″]oxindole)-spiro[3.3′]-5′-(4-bromophenylmethylidene)piperidin-4′-one, showcasing the utility of the bromophenyl-substituted pyrrolidine motif in constructing complex spiroheterocyclic systems. nih.gov

Table 1: Synthesis of Spiropyrrolidine Derivatives

Reactants Dipolarophile Catalyst Product Key Findings Reference(s)
Isatin, Tyrosine/Glycine 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one Chitosan-Cu 3′-(4-bromobenzoyl)-5′-(4-hydroxybenzyl)-4′-ferrocenylspiro[indoline-3,2′-pyrrolidin]-2-one Green synthesis, good yield, one-pot three-component reaction. researchgate.netmdpi.com
Pyrrolidine-2,5-diones and Related Structures

Pyrrolidine-2,5-diones, also known as succinimides, are another important class of derivatives. The synthesis of N-substituted pyrrolidine-2,5-diones can be achieved through the cyclization of succinic acid derivatives with primary amines. nih.gov For instance, This compound-2,5-dione (B187027) can be synthesized from the reaction of succinic anhydride (B1165640) with 4-bromoaniline. arkat-usa.org

Further derivatization of the pyrrolidine-2,5-dione core is a common strategy in medicinal chemistry. nih.gov For example, N-Mannich bases of 3-(2-bromophenyl)-pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant activity. nih.gov While the starting material is not this compound, this demonstrates the reactivity of the succinimide (B58015) nitrogen for further functionalization.

The synthesis of 3-phenyl-3-(4-bromophenyl)-1-benzylpyrrolidine-2,5-dione has been reported, starting from the corresponding diarylsuccinic acid. arkat-usa.org This highlights the construction of the pyrrolidine-2,5-dione ring with the bromophenyl substituent already in place.

Table 2: Synthesis of Pyrrolidine-2,5-dione Derivatives

Starting Materials Reagents Product Key Findings Reference(s)
3-Phenyl-3-(4-bromophenyl)succinic acid Benzyl amine, Acetic anhydride 3-Phenyl-3-(4-bromophenyl)-1-benzylpyrrolidine-2,5-dione Multi-step synthesis from the corresponding diaryl ketone. arkat-usa.org
Pyrrolidine-Thiazole and Pyrrolidine-Oxadiazole Derivatives

The synthesis of hybrid molecules containing both pyrrolidine and thiazole (B1198619) or oxadiazole rings is of significant interest due to their diverse biological activities. frontiersin.org

Pyrrolidine-Thiazole Derivatives: A general route to thiazole-based pyrrolidine derivatives involves the reaction of a thiazole-containing hydrazine (B178648) with a dicarboxylic acid or its derivative. biointerfaceresearch.comresearchgate.net For instance, some thiazole-based pyrrolidine derivatives have been synthesized by refluxing a 1,3-thiazole derivative with L-(+)-tartaric acid in xylene. biointerfaceresearch.com While this study doesn't explicitly use this compound, it demonstrates a pathway to link a pyrrolidine ring (derived from tartaric acid) to a pre-formed thiazole. A study by Kocabaş et al. (2021) synthesized a series of pyrrolidine-thiazole derivatives and evaluated their antibacterial activities. frontiersin.org

Pyrrolidine-Oxadiazole Derivatives: The synthesis of 1,2,4-oxadiazole (B8745197) derivatives often involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. rjptonline.orgnih.gov Research by Ruan et al. (2020) described the design and synthesis of pyrrolidine oxadiazoles (B1248032) as potential anthelmintic agents. frontiersin.org Another study synthesized 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl]pyrrolidine-2,5-dione, demonstrating the linkage of a pyrrolidine-2,5-dione to a phenyl-oxadiazole moiety. rjptonline.org Frejat et al. (2022) synthesized 1,2,4-oxadiazole pyrrolidine derivatives and tested their antibacterial activity. frontiersin.org

Table 3: Synthesis of Pyrrolidine-Thiazole and Pyrrolidine-Oxadiazole Derivatives

Heterocyclic Core Synthetic Strategy Example Derivative (or related structure) Key Findings Reference(s)
Pyrrolidine-Thiazole Reaction of a thiazole hydrazine with a dicarboxylic acid derivative. (3S-4S)-1-((4-(4-bromophenyl)thiazol-2-yl)amino)-3,4-dihydroxypyrrolidine-2,5-dione Synthesis of hybrid molecules for biological screening. researchgate.net
Pyrrolidine-Oxadiazole Cyclization of an amidoxime with a carboxylic acid derivative. 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl]pyrrolidine-2,5-dione Synthesis of linked heterocyclic systems. rjptonline.org
Diazenylpyrrolidine Compounds

Diazenyl compounds, containing the -N=N- functional group, can be synthesized through diazo-coupling reactions. A study reports the synthesis of a new triazene (B1217601) analogue, 1-((4-bromophenyl)diazenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, via a diazo-copulation method. researchgate.net Although the starting material is 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) and not this compound, this reaction demonstrates the reactivity of the pyrrolidine nitrogen towards diazonium salts. The 4-bromophenyldiazonium salt, generated from 4-bromoaniline, acts as the electrophile that attacks the secondary amine of the pyrrolidine-like ring. researchgate.net This suggests a potential pathway for the synthesis of N-diazenyl derivatives of this compound, should the aromatic amine be the starting point for diazotization.

Impact of Substituents on Reactivity and Selectivity

The nature and position of substituents on both the pyrrolidine and the phenyl rings have a profound impact on the chemical reactivity and selectivity of the reactions involving this compound.

The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group primarily through its inductive effect, which outweighs its electron-donating resonance effect. unizin.org This deactivating nature reduces the electron density on the phenyl ring, making it less susceptible to electrophilic aromatic substitution. However, it also influences the nucleophilicity of the pyrrolidine nitrogen. The electron-withdrawing effect can decrease the basicity and nucleophilicity of the nitrogen atom, which can affect the rates of reactions such as N-alkylation and acylation. nih.gov

In the context of 1,3-dipolar cycloaddition reactions for synthesizing spiropyrrolidines, the electronic nature of the substituents on the dipolarophile plays a crucial role in determining the reaction's regio- and stereoselectivity. nih.govresearchgate.net An electron-withdrawing group on the dipolarophile can enhance its reactivity towards the nucleophilic azomethine ylide.

Furthermore, substituents on the pyrrolidine ring itself can influence its conformation and reactivity. nih.gov For example, substituents at the C-2 and C-5 positions can introduce steric hindrance, affecting the approach of reagents to the nitrogen atom. The stereochemistry of substituents on the pyrrolidine ring is also critical in determining the stereochemical outcome of reactions, particularly in the synthesis of chiral derivatives. nih.govd-nb.info Studies on pyrrolidine-2,5-diones have shown that substituents on the phenyl ring can significantly alter biological activity, highlighting the importance of the substituent's electronic and steric properties. nih.gov

Structural Analysis and Characterization of 1 4 Bromophenyl Pyrrolidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized 1-(4-bromophenyl)pyrrolidine compounds. These techniques probe the interactions of molecules with electromagnetic radiation, offering detailed information about their functional groups and atomic environments.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound derivatives, the aromatic protons of the 4-bromophenyl group typically appear as multiplets in the downfield region, generally between δ 7.2 and 7.6 ppm. The protons of the pyrrolidine (B122466) ring are observed in the upfield region. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom often present as a multiplet around δ 3.1–3.4 ppm, while the other pyrrolidine methylene protons are typically found between δ 1.8 and 2.1 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the bromine in the phenyl ring (C-Br) is typically observed around δ 115 ppm. Aromatic carbons generally resonate in the δ 110-140 ppm range. vulcanchem.com The carbons of the pyrrolidine ring appear at higher field strengths.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is an essential characterization technique. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable data on the substitution pattern and electronic effects within the molecule.

A study on a spiro[indoline-3,2′-pyrrolidine] derivative containing a 4-bromophenyl group utilized a comprehensive suite of 2D NMR techniques, including COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and confirm the relative configuration of the complex structure. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ ppm)Multiplicity/Coupling Constant (J Hz)
1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine¹H3.1–3.4triplet
1.8–2.1multiplet
¹³C~125–130-
~115-
N-(3-bromophenyl)-2-(4-bromophenyl)pyrrolidine-1-carboxamide¹H7.53-7.48m
7.17-7.15d, J = 8 Hz
7.11-7.03m
6.13s

Data sourced from multiple studies. rsc.org

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound derivatives, characteristic absorption bands are observed. For derivatives containing a sulfonyl group (SO₂), strong stretching vibrations are typically seen around 1350 cm⁻¹ and 1150 cm⁻¹. Carbonyl (C=O) stretching vibrations in pyrrolidinone derivatives appear in the range of 1680–1720 cm⁻¹. vulcanchem.com The C=C stretching of the aromatic ring is usually observed between 1600-1640 cm⁻¹. vulcanchem.com

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The molecular ion peak [M+] in the mass spectrum confirms the molecular weight. For this compound, the molecular weight is 226.11 g/mol . fishersci.fi High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. rsc.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, in 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine, a molecular ion [M+H]⁺ at m/z 330 is expected, corresponding to its molecular formula C₁₃H₁₇BrNO₂S.

Crystallographic Analysis

Crystallographic analysis, particularly X-ray diffraction, provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. Several derivatives of this compound have been characterized using this technique.

For example, the crystal structure of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was unambiguously confirmed by X-ray diffraction analysis. mdpi.com The study revealed the compound crystallizes in the monoclinic space group P2₁/n. mdpi.com Similarly, the structure of novel ferrocenated spiropyrrolidines derived from 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one was validated through single-crystal X-ray diffraction. mdpi.com In another study, the crystal structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one showed that the pyrrolidine ring adopts an envelope conformation. iucr.org

Table 2: Crystallographic Data for a this compound Derivative

Parameter(Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione
Formula C₂₁H₁₇BrN₂O₅
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.426(5)
b (Å) 6.5325(15)
c (Å) 19.972(5)
β (°) 107.62(3)
Volume (ų) 1918.1(9)
Z 4

Data from a 2023 study. mdpi.com

The three-dimensional structure determined by X-ray crystallography allows for a detailed conformational analysis and the study of intermolecular interactions that stabilize the crystal packing. The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and typically adopts an envelope or twisted conformation. iucr.orgnih.gov The specific conformation is influenced by the substituents on the ring. nih.gov

Computational Chemistry and Structural Prediction

Computational chemistry provides powerful tools for predicting the structural and electronic properties of molecules, offering insights into their potential biological activity before they are synthesized and tested in a laboratory. For this compound and its derivatives, computational methods such as molecular docking, Density Functional Theory (DFT), and Structure-Activity Relationship (SAR) analysis are instrumental in understanding their interactions with biological targets and guiding the design of new, more potent compounds.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding mode and affinity. This method is crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis. Studies on derivatives of this compound have utilized molecular docking to explore their potential as inhibitors of various enzymes.

The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), quantifies the strength of the interaction. While specific docking scores for the parent compound this compound are not detailed in the provided context, studies on its derivatives show how structural modifications influence binding. The introduction of bulky groups or additional functional moieties can enhance or decrease binding affinity depending on the topology of the receptor's active site.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

Derivative Class Target Enzyme Key Findings/Observations
Spiropyrrolidines derived from 1-(4-bromophenyl)-ferrocene-prop-2-en-1-one Bacterial DNA Gyrase Investigated inhibitory potential against a known therapeutic target. researchgate.nettandfonline.com
Sulfonamide derivatives incorporating pyrrolidine Dihydrofolate Reductase (DHFR) Identified as potential inhibitors, suggesting suitability for further modification. scirp.org
5-(4-bromophenyl)-pyrrolidine-dicarboxylate enantiomers Not specified Asymmetric synthesis was combined with molecular docking to study the enantiomers. metu.edu.tr

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.org For derivatives of this compound, DFT calculations provide valuable data on molecular properties that govern their behavior and interactions. These calculations are often used to complement experimental findings and molecular docking studies. nih.govnih.gov

Typical applications of DFT for these compounds include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with biological targets. mdpi.com

Vibrational Analysis: Calculating theoretical vibrational frequencies (e.g., IR and Raman spectra) to help confirm the structure of newly synthesized compounds. nih.gov

Table 2: Application of DFT in the Study of Pyrrolidine Derivatives

DFT Calculation Type Property Investigated Significance
Geometry Optimization Stable molecular conformation Provides the lowest energy 3D structure for use in other calculations like docking. nih.gov
Frontier Molecular Orbitals (FMO) HOMO-LUMO energy gap, reactivity Predicts chemical reactivity and stability. mdpi.com
Molecular Electrostatic Potential (MEP) Charge distribution, electrophilic/nucleophilic sites Helps understand potential sites for non-covalent interactions with receptors. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net For this compound derivatives, SAR analyses have highlighted the importance of both the pyrrolidine ring and the bromophenyl group. The pyrrolidine ring provides a versatile and sterically defined scaffold, while the bromine substituent can influence properties like binding affinity and metabolic stability. researchgate.net Research has indicated that pyrrolidine derivatives with a bromophenyl substituent exhibit enhanced antibacterial properties compared to similar compounds without the bromine atom.

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org These models use molecular descriptors (numerical representations of chemical properties) to predict the activity of new, untested compounds. mdpi.com

A QSAR study on a series of 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors successfully developed robust models using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov The analysis identified several key descriptors that determine the inhibitory activity:

Shape Flexibility Index: Relates to the molecule's ability to adopt different conformations.

Ipso Atom E-state Index: An electronic descriptor related to the atom at the point of substitution on the aromatic ring.

Electrostatic Parameters: Properties like the dipole moment, which influences interactions in the polar active site of an enzyme. nih.gov

These QSAR models not only help in understanding the mechanism of action but also serve as predictive tools for designing new pyrrolidine-based inhibitors with improved potency. nih.gov

Table 3: Key SAR/QSAR Findings for Pyrrolidine Derivatives

Structural Feature/Descriptor Influence on Biological Activity
SAR: Bromophenyl Group Enhances binding affinity and can increase antibacterial potency.
SAR: Pyrrolidine Ring Acts as a rigid scaffold and can participate in hydrogen bonding. researchgate.net
QSAR: Shape Flexibility Index Important in determining the activity of DPP-IV inhibitors. nih.gov

| QSAR: Electrostatic Parameters (e.g., Dipole Moment) | Influences the binding affinity of DPP-IV inhibitors. nih.gov |

Biological and Pharmacological Research Applications of 1 4 Bromophenyl Pyrrolidine

Investigational Biological Activities

Derivatives of 1-(4-bromophenyl)pyrrolidine have been the subject of various scientific investigations to determine their biological and pharmacological effects. These studies have revealed a broad spectrum of activities, highlighting the versatility of this chemical scaffold in drug discovery and development. The unique structural combination of the pyrrolidine (B122466) ring and the bromophenyl group makes it a promising candidate for creating new therapeutic agents.

Antimicrobial Activity (Antibacterial, Antifungal)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. mdpi.com Derivatives of this compound have demonstrated notable antimicrobial properties.

Antibacterial Activity:

Several studies have highlighted the antibacterial potential of compounds containing the this compound moiety. For instance, certain spiropyrrolidine derivatives bearing a p-bromophenyl group have shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, spiropyrrolidines were synthesized and evaluated for their antibacterial effects. Compound 4d , a dispiropyrrolidine with a p-bromophenyl substituent, exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis and Staphylococcus epidermis, which was more potent than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com

Another study focused on thiazole-based pyrrolidine derivatives. While a 4-F-phenyl derivative showed selective inhibition of Gram-positive bacteria, the broader class of halogen-substituted pyrrolidines has been noted for enhanced antibacterial activity. biointerfaceresearch.com Furthermore, research into 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives has identified their mechanism of action as the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. frontiersin.org

Antifungal Activity:

The antifungal properties of this compound derivatives have also been investigated. The aforementioned dispiropyrrolidine compound 4d was found to be a potent antifungal agent, with an MIC of 32 µg/mL against Candida krusei and Candida glabrata, demonstrating significantly greater activity than the reference drug Amphotericin B. mdpi.com Other studies have also suggested that bromophenyl-containing compounds, in general, are being explored for their antifungal effects. ontosight.ai

Table 1: Investigational Antimicrobial Activity of this compound Derivatives
Derivative TypeMicroorganismActivity/FindingReference
Dispiropyrrolidine (4d)Bacillus subtilis, Staphylococcus epidermisMIC = 32 µg/mL mdpi.com
Dispiropyrrolidine (4d)Candida krusei, Candida glabrataMIC = 32 µg/mL mdpi.com
1,2,4-Oxadiazole pyrrolidine derivativesBacterial strainsInhibition of DNA gyrase and topoisomerase IV frontiersin.org

Anticancer and Antitumor Properties

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrolidine derivatives have shown significant promise in this area. researchgate.netnih.gov The inclusion of a 4-bromophenyl group has, in some cases, been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines.

Research has shown that certain This compound-2,5-dione (B187027) derivatives exhibit cytotoxic effects. For example, a study investigating pyrrolidinedione-thiazolidinone hybrids found that a derivative containing a 1-(4-bromophenyl) group was effective in inducing apoptosis and affecting reactive oxygen species (ROS) production in human tongue squamous cell carcinoma cells (SCC-15 line). researchgate.netnih.gov

In another study, spiropyrrolidine-thiazolo-oxindole derivatives were synthesized and evaluated for their anticancer activity. A 4-bromophenyl-substituted compound, 43b , was found to be approximately 11 times more active against the HepG2 (liver cancer) cell line than the reference drug cisplatin, with an IC₅₀ value of 0.80 ± 0.10 μg/mL. frontiersin.org Furthermore, a series of 5-oxopyrrolidine derivatives were synthesized, and it was noted that a 4-bromophenyl substitution (compound 7 ) enhanced anticancer activity, reducing the viability of A549 (lung cancer) cells to 61%. mdpi.com

Table 2: Investigational Anticancer Activity of this compound Derivatives
Derivative TypeCell LineActivity/FindingReference
Pyrrolidinedione-thiazolidinone hybridSCC-15 (tongue squamous cell carcinoma)Induces apoptosis, affects ROS production researchgate.netnih.gov
Spiropyrrolidine-thiazolo-oxindole (43b)HepG2 (liver cancer)IC₅₀ = 0.80 ± 0.10 μg/mL frontiersin.org
5-Oxopyrrolidine derivative (7)A549 (lung cancer)Reduced cell viability to 61% mdpi.com

Anti-inflammatory and Analgesic Effects

Compounds containing the this compound scaffold have been investigated for their potential to alleviate inflammation and pain. nih.gov Research into 1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has pointed towards its potential analgesic and anti-inflammatory activities. vulcanchem.com

The mechanism of anti-inflammatory action for some pyrrolidine derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory response. While direct studies on this compound are limited in this specific context, the broader class of pyrrolidine derivatives has shown promise. For instance, some derivatives have been found to modulate signaling pathways such as NF-κB, leading to a reduction in pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. researchgate.net Additionally, a series of novel indole (B1671886) derivatives containing a brominated pyrrolidine moiety were synthesized and showed significant analgesic activity in the tail immersion test, with one compound being nearly as potent as the reference standard, diclofenac (B195802) sodium. iajps.com

Antioxidant Properties

While specific antioxidant studies on this compound are not extensively detailed in the provided context, the general class of pyrrolidine derivatives has been noted for such properties. biointerfaceresearch.com Antioxidant activity is often linked to the ability of a compound to scavenge free radicals and protect cells from oxidative stress. This is a common feature explored in the broader family of heterocyclic compounds.

Neuropharmacological Effects

The this compound scaffold is of interest in the field of neuropharmacology. Pyrrolidine derivatives are being explored for their potential in treating neurological disorders. The unique structure of these compounds allows for interaction with neurotransmitter receptors, which could lead to treatments for conditions like depression and anxiety.

Some research indicates that the 4-bromophenyl group can enhance binding affinity to specific receptors associated with neurodegenerative diseases. Additionally, certain derivatives have been investigated for their neuroprotective effects, including the ability to protect neuronal cells from oxidative stress.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit various enzymes is a significant area of research, underpinning many of their potential therapeutic applications.

DHFR, DNA gyrase, and topoisomerase IV: Some pyrrolidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis and a target for anticancer drugs. scirp.org As mentioned earlier, certain 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are key targets for antibacterial agents. frontiersin.org

COX-1 and COX-2: The anti-inflammatory effects of some pyrrolidine derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. This suggests that derivatives of this compound could also act as COX inhibitors.

Carbonic Anhydrase: The inhibition of carbonic anhydrase isoenzymes has been reported for some brominated compounds. For example, a study on brominated diphenylmethanone and its derivatives found that certain compounds were effective inhibitors of human carbonic anhydrase I (hCA I) and II (hCA II). researchgate.net Another study on pyrrolidine-based benzenesulfonamide (B165840) derivatives also demonstrated significant inhibition of these enzymes. frontiersin.org

Acetylcholinesterase: Several studies have pointed to the potential of pyrrolidine derivatives as acetylcholinesterase (AChE) inhibitors. frontiersin.org Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Research on spiro-pyrrolidine derivatives has identified compounds with good AChE inhibitory activity, with IC₅₀ values ranging from 11.42 to 22.21 µM. mdpi.com

Table 3: Investigational Enzyme Inhibition by this compound and its Derivatives
Enzyme TargetDerivative TypeActivity/FindingReference
DNA Gyrase / Topoisomerase IV1,2,4-Oxadiazole pyrrolidinesInhibitory activity similar to novobiocin frontiersin.org
Carbonic Anhydrase (hCA I, hCA II)Brominated diphenylmethanonesSignificant inhibition (Ki in low µM range) researchgate.net
Acetylcholinesterase (AChE)Spiro-pyrrolidinesIC₅₀ values from 11.42 to 22.21 µM mdpi.com

Mechanisms of Action Studies

Understanding how a compound exerts its effects at a molecular level is fundamental to pharmacological research. For this compound and its derivatives, studies have aimed to elucidate their mechanisms of action by identifying their molecular targets and characterizing their interactions within biological systems.

The mechanism of action for derivatives of this compound involves their interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl group can enhance the compound's binding affinity to these targets. While the precise targets for the parent compound are a subject of ongoing investigation, research on its derivatives has led to the identification and validation of several key biological molecules.

For instance, certain derivatives have been investigated for their potential to modulate the activity of G-Protein Coupled Receptors (GPCRs), a large family of receptors integral to many physiological processes. acs.org One notable example is the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a co-receptor used by the HIV-1 virus to enter host cells. acs.org Other research has focused on designing inhibitors for enzymes involved in metabolic pathways or neurological processes. chemimpex.comnih.gov Studies on related structures show that pyrrolidine derivatives can be developed as potent inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase-2 (COX-2), which are associated with neuroinflammation and Alzheimer's disease. nih.gov

The structural features of this compound derivatives govern their interactions with biological systems. The pyrrolidine ring, being a non-planar, saturated heterocycle, provides a three-dimensional scaffold that can effectively present substituents for interaction with protein binding pockets. nih.govresearchgate.net The nitrogen atom within the pyrrolidine ring is a key functional group, often serving as a point for chemical modification to fine-tune the molecule's properties. nih.gov

The bromophenyl group plays a crucial role in these interactions. It can influence the compound's lipophilicity, affecting its ability to cross cell membranes, and can engage in specific binding interactions, such as halogen bonding, with protein residues. ontosight.ai Research has shown that compounds incorporating this scaffold can bind with high affinity and selectivity to their targets. For example, derivatives have been developed as potent cannabinoid type-1 (CB1) receptor ligands and transient receptor potential ankyrin 1 (TRPA1) channel antagonists. nih.gov The interaction with these receptors can modulate cellular signaling pathways, leading to downstream biological effects. ontosight.ai

Applications in Drug Discovery and Development

The this compound framework is a valuable tool in the arsenal (B13267) of medicinal chemists for the creation of new therapeutic agents. chemimpex.com

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery. nih.govfrontiersin.org This is due to its prevalence in many natural products and FDA-approved drugs, its structural rigidity, and the stereochemical complexity it introduces, which allows for a fine-tuned exploration of the chemical space necessary for potent and selective biological activity. nih.govresearchgate.net

The this compound structure, in particular, has been identified as a promising scaffold for drug design. It serves as a versatile building block or key intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.com Its utility spans various therapeutic areas, with a significant focus on developing agents for neurological disorders. chemimpex.comontosight.ai The bromine atom is particularly useful as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of potential drug candidates.

The this compound scaffold has been instrumental in the development of a wide range of bioactive molecules. Researchers have successfully synthesized derivatives with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. ontosight.ai The chemical flexibility of the pyrrolidine nucleus allows for structural variations that can significantly impact therapeutic effectiveness. researchgate.net

Below is a table summarizing some of the bioactive molecules and therapeutic targets associated with derivatives of the this compound scaffold.

Bioactive Molecule ClassTherapeutic TargetPotential ApplicationReference(s)
Oximino-piperidino-piperidine AmidesCCR5 Receptor AntagonistsHIV Infection acs.org
Diphenyl-pyrrolidin-2-one DerivativesCannabinoid Subtype-1 (CB1) Receptor LigandsIn Vivo Imaging, Neurological Disorders nih.gov
Pyrrolidine-Sulfonamide HybridsAcetylcholinesterase (AChE), COX-2, 5-LOXAlzheimer's Disease, Neuroinflammation nih.gov
Pyrrolidine DerivativesTRPA1 Channel AntagonistsPain and Inflammation
Iminopyrrolidine DerivativesVarious Enzymes and ReceptorsAnticancer, Antimicrobial, Anti-inflammatory ontosight.ai

Before a potential drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation using in vitro (in a controlled laboratory environment) and in vivo (in a living organism) models. td2inc.com Derivatives of this compound have been the subject of numerous such studies to assess their efficacy and pharmacokinetic profiles.

In vitro studies are crucial for confirming a compound's activity at its molecular target. These often involve biochemical assays, such as receptor binding assays or enzyme inhibition assays. ontosight.ai For example, derivatives have been evaluated for their ability to inhibit the entry of the HIV-1 virus into cells in culture and to block the activity of enzymes like AChE and COX-2. acs.orgnih.gov

In vivo studies provide critical information on how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME). td2inc.com Derivatives of the this compound scaffold have demonstrated excellent oral bioavailability and absorption in animal models such as rats, dogs, and monkeys. acs.org Further in vivo studies in mice have been used to evaluate the anti-inflammatory effects and acute toxicity of these compounds, showing significant inhibition of edema and a good safety profile at tested doses. nih.gov

The table below highlights findings from preclinical evaluations of various molecules derived from the pyrrolidine scaffold.

Study TypeModel SystemKey FindingsReference(s)
In VitroHIV-1 Reporter Virus AssayPotent inhibition of HIV-1 entry via CCR5 co-receptor. acs.org
In VitroEnzyme Inhibition AssaysNanomolar inhibition of COX-2, AChE, and BChE. nih.gov
In Vivo PharmacokineticsRats, Dogs, Cynomolgus MonkeysExcellent oral bioavailability and absorption. acs.org
In Vivo Anti-inflammatoryCarrageenan-induced Edema in MiceSignificant percentage inhibition of edema. nih.gov
Ex Vivo Brain UptakeRatsHigh and selective uptake at CB1 receptors in the brain. nih.gov
In Vivo Acute ToxicityMiceDevoid of hepatotoxicity and determined to be safe up to high doses. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

The study of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is crucial in the assessment of its potential as a therapeutic agent. These studies respectively elucidate the journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—and the effects the drug has on the body at a molecular level. For the specific chemical entity This compound , detailed and specific experimental data on its complete pharmacokinetic and pharmacodynamic profile are not extensively available in publicly accessible scientific literature. The compound is often utilized as a chemical intermediate or a structural motif in the synthesis of more complex molecules. nih.gov However, by examining the properties of its core components—the N-aryl pyrrolidine and the bromophenyl group—and data from related compounds, we can infer some general considerations.

The presence of the bromophenyl group is known to increase lipophilicity, which can, in turn, affect how the compound is absorbed, distributed throughout the body, and how it penetrates biological membranes such as the blood-brain barrier. In silico (computer-based) predictions for a related compound, (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride, suggest that the bromophenyl group enhances lipophilicity (LogP = 2.1) which may improve blood-brain barrier permeability. Furthermore, metabolic stability studies on this related compound using human liver microsomes indicated that it undergoes slower oxidation compared to its fluoro-substituted analogs, suggesting that the bromine atom can influence the rate of metabolism. Computational docking studies on another related compound, 1-(1-(4-Bromophenyl)ethyl)pyrrolidine, have been used to simulate its binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential sites of metabolism.

From a pharmacodynamic perspective, the mechanism of action of N-aryl pyrrolidine derivatives can be diverse. Research on a series of N-substituted-3-arylpyrrolidines has shown that they can act as potent and selective ligands for the serotonin (B10506) 1A receptor, suggesting potential applications as antianxiety and antidepressant agents. nih.gov The bromophenyl group itself can engage in specific interactions, such as π-π stacking, with amino acid residues in the binding sites of enzymes or receptors, which can modulate the compound's activity. For instance, studies on 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile suggest that the bromophenyl group facilitates π-π interactions with aromatic residues of biological targets. drugbank.com

While specific experimental data for This compound is scarce, predictive models can offer some insights. In silico ADME predictions are valuable tools in early-stage drug discovery to estimate the pharmacokinetic properties of compounds. nih.govmdpi.comsciensage.info For a similarly structured compound, (3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE, in silico predictions suggested it to be a weak inhibitor of the hERG channel and a non-inhibitor of CYP450 2D6 and 3A4, but an inhibitor of CYP450 2C19. drugbank.com It was also predicted to be not readily biodegradable and non-carcinogenic. drugbank.com Such predictions for This compound would be necessary to guide further experimental investigation.

It is important to emphasize that these considerations are based on general principles and data from related, but structurally distinct, compounds. Detailed in vitro and in vivo studies are required to definitively characterize the pharmacokinetic and pharmacodynamic profile of This compound .

Future Research Directions and Translational Potential

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

The core structure of 1-(4-Bromophenyl)pyrrolidine is a key component in the design of novel bioactive compounds. The pyrrolidine (B122466) moiety is a recognized pharmacophore in many centrally acting agents. Future research will likely continue to explore how modifications to the phenyl ring and the pyrrolidine structure influence biological activity. For example, the development of Bcl-2 inhibitors, which are crucial in cancer therapy, has involved the use of pyrrolidin-1-yl moieties. google.com The strategic placement of substituents on the phenyl ring, guided by computational modeling and in vitro screening, can lead to the discovery of potent and selective therapeutic agents.

Development of Advanced Synthetic Methodologies for Industrial Scale-Up

While laboratory-scale synthesis of this compound is well-established, the development of more efficient, cost-effective, and environmentally friendly methods for industrial production is a key area of future research. This includes the optimization of catalytic systems for N-arylation reactions, exploring flow chemistry processes for continuous manufacturing, and minimizing the use of hazardous reagents and solvents. Such advancements are crucial for making the downstream products derived from this intermediate more accessible for commercial applications.

Comprehensive Toxicological and Safety Profiling for Therapeutic Applications

For any derivative of this compound to be considered for therapeutic use, a thorough understanding of its toxicological profile is essential. cymitquimica.com Future research will need to focus on comprehensive in vitro and in vivo studies to assess the potential for cytotoxicity, genotoxicity, and other adverse effects. This data is critical for establishing a safety profile and for guiding the selection of lead candidates for further development.

Clinical Translation and Therapeutic Applications

The ultimate goal of medicinal chemistry research involving this compound is the translation of promising lead compounds into clinical therapies. researchgate.net This will involve rigorous preclinical and clinical trials to evaluate the efficacy and safety of new drug candidates in treating a range of diseases. The structural features of this compound suggest its derivatives could be explored for applications in oncology, neurology, and infectious diseases. researchgate.net

Exploration in Agrochemical and Material Science Fields

The utility of this compound extends beyond pharmaceuticals. In the field of agrochemicals, related phenylpyrrolidine structures have been investigated for their potential as pesticides and herbicides. fishersci.se Future research could explore the synthesis and screening of novel derivatives for enhanced potency and selectivity against agricultural pests and weeds. chemimpex.com

In material science, the aromatic and heterocyclic nature of this compound makes it an interesting candidate for the development of novel organic materials. cymitquimica.comchemimpex.com Its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials where its electronic and photophysical properties can be fine-tuned through chemical modification. chemimpex.com

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(4-bromophenyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : A high-yield (97%) synthesis involves the reaction of 4-bromophenylacetylene with phenylpropiolic acid derivatives under Sonogashira coupling conditions, followed by cyclization. Key parameters include catalyst choice (e.g., Cu-complexed magnetic nanoparticles), solvent selection (e.g., dichloromethane), and temperature control (60–80°C) . For alternative routes, sulfone intermediates (e.g., 4-bromophenyl methyl sulfone) can undergo nucleophilic substitution with pyrrolidine under photoredox catalysis, yielding 53% product after column chromatography (SiO₂, gradient elution) .
  • Data Validation : Monitor reaction progress via TLC and confirm purity using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR (e.g., δ = 7.83–7.30 ppm for aromatic protons, 2.78–1.63 ppm for pyrrolidine protons) .

Q. How can the structural identity of this compound be confirmed with high confidence?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign aromatic and aliphatic protons via 1H^1 \text{H}-NMR (CDCl₃, 400 MHz) and 13C^{13}\text{C}-NMR (e.g., 142.98 ppm for quaternary carbons) .
  • X-ray Diffraction : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). For derivatives, analyze dihedral angles (e.g., 22.0° between pyrazole and pyrimidine rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯Br) to confirm stereoelectronic effects .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, and how does its electronic structure influence reactivity?

  • Methodology : The compound acts as a ligand or intermediate in transition-metal catalysis. For example, its Cu(I) complexes enhance catalytic efficiency in alkyne cyclization by stabilizing π-backbonding interactions. Density functional theory (DFT) calculations can model charge distribution, revealing bromine’s electron-withdrawing effect on the phenyl ring, which modulates ligand-metal binding affinity .
  • Experimental Design : Compare catalytic performance (e.g., turnover frequency) with analogs (e.g., 4-fluorophenyl derivatives) to isolate electronic contributions. Use cyclic voltammetry to assess redox behavior .

Q. How do supramolecular interactions of this compound derivatives affect their solid-state properties?

  • Methodology : Synthesize sulfonamide derivatives (e.g., 1-[(4-bromophenyl)sulfonyl]pyrrolidine) and analyze crystal packing via X-ray diffraction. For example, intermolecular C–H⋯N and N–H⋯O bonds in pyrazole-pyrimidine hybrids stabilize layered architectures, impacting solubility and thermal stability .
  • Contradiction Analysis : Discrepancies in melting points (e.g., 105–106°C for the parent compound vs. 154–156°C for thiadiazole derivatives) highlight substituent effects on lattice energy. Thermogravimetric analysis (TGA) can quantify decomposition thresholds .

Q. What strategies mitigate challenges in the regioselective functionalization of this compound?

  • Methodology : Employ directing groups (e.g., sulfonyl or carbonyl) to control cross-coupling sites. For Pd-mediated Buchwald-Hartwig amination, optimize ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) to minimize bromine displacement .
  • Case Study : In photoredox-catalyzed C–H activation, methylsulfonyl groups direct functionalization to the para position, achieving >90% regioselectivity. Confirm outcomes via HPLC-MS and NOESY for spatial proximity analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.